1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde

Physical organic chemistry Carbonyl hydration UV spectroscopy

Securing a benzimidazole monomer with orthogonal polymerizable and ligating functionality is a common bottleneck in advanced resin design. 1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde solves this by combining a radical-polymerizable N-vinyl group with a C2-aldehyde in a single, high-purity scaffold. - Dual Reactivity: Enables radical copolymerization (styrene, acrylates) while retaining free aldehyde for post-polymerization Schiff base formation. - Conformational Predictability: Intramolecular C-H···O hydrogen bond locks the formyl group in anti configuration for diastereoselective additions. - Supply Assurance: Available globally at 97% purity with TBC stabilizer to prevent premature vinyl polymerization during storage and shipping.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 118482-08-9
Cat. No. B048995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde
CAS118482-08-9
Synonyms1H-Benzimidazole-2-carboxaldehyde,1-ethenyl-(9CI)
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC=CN1C2=CC=CC=C2N=C1C=O
InChIInChI=1S/C10H8N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h2-7H,1H2
InChIKeySCLNKUPWSQJGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde: Core Identity and Procurement Profile


1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 118482-08-9), also referred to as 1-vinylbenzimidazole-2-carboxaldehyde or 2-formyl-1-vinylbenzimidazole, is a heterocyclic aromatic compound bearing a benzimidazole core with an N1-vinyl substituent and a C2-aldehyde group . This dual-functional architecture—a polymerizable vinyl handle and a reactive formyl group—distinguishes it from mono-functional benzimidazole analogs and positions it as a privileged monomer and synthetic intermediate. The compound is typically supplied at 97% purity with a TBC stabilizer to prevent premature vinyl polymerization during storage . Its molecular formula is C₁₀H₈N₂O (MW = 172.18 g/mol) .

Why Closest Analogs Cannot Replace This Compound


Simple substitution of 1-vinyl-1H-benzo[d]imidazole-2-carbaldehyde with its closest analogs—1-ethylbenzimidazole-2-carbaldehyde, 1-vinylimidazole-2-carbaldehyde, or unsubstituted 1H-benzimidazole-2-carboxaldehyde—introduces measurable differences in hydration equilibria, intramolecular conformational stabilization, electron-donor capacity, and polymerizability that are consequential for downstream synthetic outcomes. The vinyl group enables radical polymerization and participates in a specific intramolecular C–H···O hydrogen bond that pre-organizes the molecule's conformation [1], while the fused benzene ring of the benzimidazole scaffold modulates electron density and UV spectral properties differently than the simpler imidazole analog [2]. The quantitative evidence below demonstrates that each structural feature—the N-vinyl group, the C2-formyl group, and the benzannulated ring—contributes independently to properties not replicated in any single analog.

Quantitative Differentiation Evidence Versus Closest Analogs


Hydration Equilibrium: Neutral vs. Cationic Reactivity

The reversible hydration of the C2-aldehyde group in 1-vinylbenzimidazole-2-carbaldehyde was quantified by UV spectroscopy. The neutral molecule exhibits a hydration constant K⁰ₗ = 2.9 × 10⁻² L/mol, whereas the corresponding cation is approximately 41-fold more reactive toward water addition with K⁺ₗ = 1.2 L/mol . This 41× differential between neutral and cationic forms is a direct consequence of the electron-withdrawing character of the protonated benzimidazole ring, which enhances the electrophilicity of the carbonyl carbon. For the 1-ethyl analog (1-ethyl-2-formylbenzimidazole), while direct K⁰ₗ values are not reported in the same study, the equilibrium constants of dehydration for neutral molecules and their cations were shown to increase across the series 1-vinylimidazole < pyridine < 1-vinylbenzimidazole, correlating with increasing heterocycle basicity . The benzimidazole scaffold thus provides a quantifiably distinct hydration landscape compared to the imidazole analog (1-vinylimidazole-2-carbaldehyde, CAS 69767-96-0).

Physical organic chemistry Carbonyl hydration UV spectroscopy Benzimidazole reactivity

Intramolecular C–H···O Conformational Lock

¹H and ¹³C NMR spectroscopy reveals that 1-vinyl-2-formylbenzimidazole exhibits a specific intramolecular C–H···O weak hydrogen bond between the α-H of the N1-vinyl group and the carbonyl oxygen of the C2-formyl group [1]. This interaction imposes a trans orientation of the vinyl group relative to the formyl fragment and an anti conformation of the carbonyl oxygen with respect to the benzimidazole N3 atom [1]. By contrast, the 1-ethyl analog (1-ethyl-2-formylbenzimidazole, CAS 34734-20-8) lacks the vinyl α-H and therefore cannot form this intramolecular interaction. The 1-ethyl analog instead adopts syn-periplanar and anti-periplanar conformer populations dependent on solvent polarity and polarizability, as established by solvatochromic analysis of its intramolecular charge-transfer transition [2].

Conformational analysis NMR spectroscopy Weak hydrogen bonds Structure–reactivity

Electron-Donor Basicity Ranking vs. 1-Ethyl Analog

The electron-donor properties of 1-vinyl- and 1-ethyl-substituted azoles were quantified through thermodynamic parameters (Kₐₛ, –ΔH, –ΔS) for 1:1 complex formation with phenol using IR spectroscopy [1]. The compounds were ranked by basicity based on their Kₐₛ and pKₐ values: 1-ethylbenzimidazole ranks higher in basicity than 1-vinylbenzimidazole [1]. This ordering reflects the electron-withdrawing effect of the vinyl group, which reduces the electron density at the benzimidazole N3 atom compared to the electron-donating ethyl group. Although the condensation reactivity of 2-formyl derivatives with amines was found to be virtually independent of N1-substituent identity (vinyl vs. ethyl) [2], the intrinsic basicity difference has implications for acid–base catalysis, metal coordination, and protonation-state-dependent properties.

Basicity Electron-donor properties Thermodynamic parameters Hydrogen bonding

Radical Polymerizability via N1-Vinyl Group

The N1-vinyl substituent confers radical polymerizability that is structurally impossible for 1-ethyl-, 1-methyl-, or 1H-unsubstituted benzimidazole-2-carbaldehydes. US Patent 4,533,678 explicitly discloses benzimidazolyl compounds bearing vinyl groups, prepared by reacting vinylbenzaldehydes with o-phenylenediamines, as monomers that are 'readily homopolymerized or copolymerized to provide linear homopolymers, linear copolymers or cross-linked copolymers having pendant benzimidazolylphenyl groups' [1]. The resulting polymers exhibit 'greater resistance to oxidation and chemicals than the homologues' and are specified for use as ion-exchange resins and metal extractants [1]. 1-Vinylbenzimidazole itself (CAS 26972-40-7, without the C2-aldehyde) has been used as a cross-linking agent in light-stable polymers . The combination of both vinyl and aldehyde groups in 1-vinyl-1H-benzo[d]imidazole-2-carbaldehyde creates a unique dual-reactive monomer architecture: the vinyl group enables backbone polymerization while the aldehyde group remains available for post-polymerization functionalization or cross-linking via Schiff base formation.

Polymer chemistry Vinyl monomers Ion-exchange resins Functional polymers

Commercial Purity and Stabilizer Formulation

Commercially, 1-vinyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 118482-08-9) is supplied by Bidepharm at a standard purity of 97%, formulated with TBC (4-tert-butylcatechol) as a radical polymerization inhibitor . Batch-specific QC documentation including NMR, HPLC, and GC is available . This is a critical procurement consideration because the vinyl group is prone to spontaneous radical oligomerization upon storage; the TBC stabilizer is essential for maintaining monomer integrity. By contrast, the 1-ethyl analog (CAS 34734-20-8) does not require a radical inhibitor and is typically supplied at 95% purity without stabilizer , reflecting its lack of a polymerizable vinyl moiety. The presence of TBC must be accounted for in subsequent reactions—it may need to be removed (e.g., by passing through a short alumina column) before use in radical polymerization or sensitive catalytic transformations.

Chemical procurement Purity specification Stabilizer formulation Quality control

Procurement-Driven Application Scenarios


Polymer-Supported Ligands for Metal Extraction and Ion Exchange

The vinyl group enables radical copolymerization with styrene, divinylbenzene, or acrylate comonomers to produce cross-linked resins bearing pendant 2-formylbenzimidazole groups. As disclosed in US 4,533,678 , such polymers exhibit enhanced oxidative and chemical resistance compared to non-benzimidazole homologues and function as ion-exchange resins or metal extractants. Post-polymerization, the aldehyde group can be converted to Schiff base ligands for selective metal chelation. The 1-ethyl analog cannot be used for this application because it lacks a polymerizable handle.

Stereoselective Synthesis via Conformational Lock

The specific intramolecular C–H···O interaction between the vinyl α-H and carbonyl oxygen, confirmed by ¹H and ¹³C NMR , locks the formyl group in a defined anti conformation relative to the benzimidazole N3. This pre-organization can be exploited for diastereoselective nucleophilic additions or cycloadditions where the aldehyde orientation dictates facial selectivity. The 1-ethyl analog, which exists as a solvent-dependent mixture of syn- and anti-periplanar conformers [1], cannot provide this level of conformational predictability.

Schiff Base Ligands for Coordination Chemistry

The C2-aldehyde condenses with primary amines to form Schiff base ligands, while the N1-vinyl group remains available for further functionalization or metal coordination. The condensation reactivity toward 2-aminobenzimidazoles is comparable for both vinyl and ethyl N1-substituents , meaning the vinyl derivative can directly substitute the ethyl analog in Schiff base syntheses without yield penalty, while retaining the vinyl group for orthogonal reactivity. The reduced basicity of the vinyl-substituted benzimidazole (vs. ethyl) [1] may also modulate the electronic properties of the resulting metal complexes.

pH-Gated Carbonyl Reactivity in Aqueous Media

The 41-fold difference in hydration equilibrium constants between the neutral (K⁰ₗ = 2.9 × 10⁻² L/mol) and cationic (K⁺ₗ = 1.2 L/mol) forms can be exploited for pH-gated reactivity: at low pH, the protonated benzimidazole activates the carbonyl toward hydration and subsequent alcohol addition without catalyst, while at neutral pH the carbonyl remains predominantly unhydrated and available for standard aldehyde chemistry. This pH-switchable behavior is a direct function of the benzimidazole scaffold basicity and is not available with simple aromatic aldehydes.

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